

"Acetyl-CoA Carboxylase-IN-1" solubility and preparation for experiments

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Compound of Interest

Compound Name: Acetyl-CoA Carboxylase-IN-1

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Application Notes and Protocols: Acetyl-CoA Carboxylase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in the biosynthesis of fatty acids.[1][2][3] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in this pathway.[1][3][4][5][6][7] There are two main isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and the regulation of fatty acid oxidation, respectively.[1][3][8] Due to its central role in metabolism, ACC has emerged as a significant therapeutic target for various conditions, including metabolic diseases and cancer.[4][5] **Acetyl-CoA Carboxylase-IN-1** is a potent inhibitor of ACC with a reported IC50 value of less than 5 nM.[9][10] It has also demonstrated antibacterial activity, making it a valuable tool for research in these areas.[9][10][11]

These application notes provide detailed information on the solubility and preparation of **Acetyl-CoA Carboxylase-IN-1** for experimental use, along with protocols for in vitro and cellular assays.

Data Presentation



Table 1: Solubility and Storage of Acetyl-CoA

Carboxylase-IN-1

Parameter	Value	Source
Molecular Weight	395.05 g/mol	[11]
Solubility in DMSO	30 mg/mL (75.94 mM)	[11]
Stock Solution Storage	-20°C for up to 1 month	[9][10]
-80°C for up to 6 months	[9][10]	
Storage of Powder	-20°C for up to 3 years	[11]

Note: Sonication is recommended to aid dissolution in DMSO.[11] It is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9][10]

Experimental Protocols

Protocol 1: Preparation of Acetyl-CoA Carboxylase-IN-1 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Acetyl-CoA Carboxylase-IN-1** in DMSO.

Materials:

- Acetyl-CoA Carboxylase-IN-1 (powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:



- Equilibrate the Acetyl-CoA Carboxylase-IN-1 powder to room temperature before opening the vial.
- Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from a compound with a molecular weight of 395.05 g/mol , you would need 3.95 mg of the compound.
- Carefully weigh the required amount of Acetyl-CoA Carboxylase-IN-1 powder and transfer it to a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
- Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator to ensure complete dissolution.[11]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes. This will help to prevent degradation from repeated freeze-thaw
 cycles.[9][10]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9][10]

Protocol 2: In Vitro ACC Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of **Acetyl-CoA Carboxylase-IN-1** using a commercially available ADP-Glo™ Kinase Assay, which measures the production of ADP.[12][13]

Materials:

- Recombinant human ACC1 enzyme
- Acetyl-CoA
- ATP



- Sodium Bicarbonate
- Assay Buffer (e.g., 5x ACC Assay Buffer)
- Acetyl-CoA Carboxylase-IN-1 stock solution (e.g., 10 mM in DMSO)
- ADP-Glo™ Kinase Assay kit
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare Reagents:
 - Thaw all reagents (ACC1 enzyme, Acetyl-CoA, ATP, Sodium Bicarbonate, Assay Buffer)
 on ice.
 - Prepare a 1x ACC Assay Buffer by diluting the 5x stock with distilled water.
 - Prepare a master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x ACC Assay Buffer.
- Prepare Inhibitor Dilutions:
 - Perform a serial dilution of the Acetyl-CoA Carboxylase-IN-1 stock solution in 10% DMSO to create a range of concentrations (e.g., 10-fold higher than the desired final concentrations).
 - Include a DMSO-only control (vehicle control).
- Assay Setup:
 - \circ Add 2.5 µL of the diluted inhibitor or vehicle to the appropriate wells of a 96-well plate.
 - Add 15 μL of the master mix to each well.



- \circ Add 7.5 μ L of diluted ACC1 enzyme to all wells except the "blank" control. Add 7.5 μ L of 1x Assay Buffer to the blank wells.
- · Enzymatic Reaction:
 - Incubate the plate at room temperature for 40 minutes to allow the enzymatic reaction to proceed.
- ADP Detection:
 - Add 25 µL of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 45 minutes, protected from light.
- Luminescence Measurement:
 - Add 50 μL of Kinase Detection Reagent to each well.
 - Incubate for another 30 minutes at room temperature in the dark.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the blank reading from all other readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Assay for Fatty Acid Synthesis Inhibition

This protocol describes a method to assess the inhibitory effect of **Acetyl-CoA Carboxylase-IN-1** on de novo fatty acid synthesis in a cell-based assay using a radiolabeled precursor.



Materials:

- Cell line of interest (e.g., a cancer cell line known for high lipogenesis)
- Cell culture medium and supplements
- Acetyl-CoA Carboxylase-IN-1 stock solution
- [14C]-Acetate or [3H]-Acetate
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Scintillation cocktail and vials
- Scintillation counter

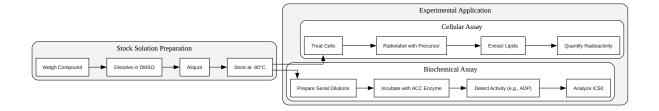
Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
- Inhibitor Treatment:
 - Treat the cells with various concentrations of Acetyl-CoA Carboxylase-IN-1 (and a vehicle control) for a predetermined amount of time (e.g., 24 hours).
- Radiolabeling:
 - Add [¹⁴C]-Acetate or [³H]-Acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
- · Cell Lysis and Lipid Extraction:
 - Wash the cells with ice-cold PBS to remove excess radiolabel.



- Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).
- Quantification:
 - Transfer the lipid extract to a scintillation vial and allow the solvent to evaporate.
 - Add scintillation cocktail to the vials.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the radioactive counts to the protein concentration of the cell lysate.
 - Calculate the percentage of inhibition of fatty acid synthesis for each concentration of the inhibitor compared to the vehicle control.

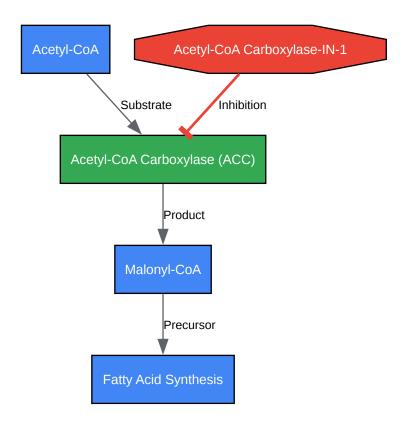
Visualizations



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Caption: Experimental workflow for Acetyl-CoA Carboxylase-IN-1.





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Caption: Inhibition of the ACC signaling pathway.

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